Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro-

Catalog No.
S12577059
CAS No.
1152601-81-4
M.F
C14H23FN2O2S
M. Wt
302.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro-

CAS Number

1152601-81-4

Product Name

Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro-

IUPAC Name

3-amino-N,N-dibutyl-4-fluorobenzenesulfonamide

Molecular Formula

C14H23FN2O2S

Molecular Weight

302.41 g/mol

InChI

InChI=1S/C14H23FN2O2S/c1-3-5-9-17(10-6-4-2)20(18,19)12-7-8-13(15)14(16)11-12/h7-8,11H,3-6,9-10,16H2,1-2H3

InChI Key

ZYLZBZXVRRPLGF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C=C1)F)N

Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- is a sulfonamide compound characterized by the presence of a benzenesulfonamide group, an amino group, and two butyl groups attached to the nitrogen atom. The compound's structure features a fluorine atom at the para position relative to the sulfonamide group, which can influence its chemical reactivity and biological activity. Sulfonamides are well-known for their antibacterial properties and their ability to inhibit certain enzymes, making them significant in medicinal chemistry.

The chemical behavior of benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- is largely influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, facilitating the formation of various derivatives.
  • Acid-Base Reactions: The amino group can act as a base, participating in protonation reactions, while the sulfonamide group can exhibit acidic properties.
  • Condensation Reactions: The compound may participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

These reactions are crucial for modifying the compound for various applications in pharmaceuticals and materials science.

Benzenesulfonamide compounds are known for their biological activities, particularly as inhibitors of carbonic anhydrases. The specific compound has been shown to exhibit:

  • Antimicrobial Activity: Like other sulfonamides, it may inhibit bacterial growth by interfering with folate synthesis.
  • Inhibition of Carbonic Anhydrases: This compound can inhibit tumor-expressed carbonic anhydrase isozymes CA IX and CA XII, which are implicated in cancer progression and metastasis .
  • Potential Antitumor Properties: By targeting specific enzymes involved in tumor growth, it may have therapeutic potential against certain cancers.

The synthesis of benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- can be achieved through several methods:

  • Direct Reaction Method: This involves reacting sulfonyl chlorides with amines in the presence of bases to form sulfonamides. For instance, dibutylamine can be reacted with 4-fluorobenzenesulfonyl chloride.
  • Indirect Synthesis: Utilizing precursors like 4-fluorobenzenesulfonyl chloride and dibutylamine under controlled conditions can yield the desired product without extensive purification steps .
  • Modification of Existing Sulfonamides: Starting from known sulfonamides, further modifications can introduce the butyl groups and fluorine atom through substitution reactions.

Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- has several applications:

  • Pharmaceuticals: It serves as a lead compound for developing new antibacterial and antitumor agents.
  • Research Tools: Its ability to inhibit specific enzymes makes it valuable for studying metabolic pathways in cancer and other diseases.
  • Chemical Intermediates: It can be used as an intermediate in synthesizing more complex molecules for various industrial applications.

Interaction studies involving benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- focus on its binding affinity to target enzymes such as carbonic anhydrases. These studies often utilize techniques like:

  • Molecular Docking: To predict how well the compound binds to active sites on enzymes.
  • Kinetic Studies: To measure the rate of enzyme inhibition and determine IC50 values.
  • Spectroscopic Methods: Such as NMR or mass spectrometry to analyze binding interactions.

These studies help elucidate the mechanism of action and optimize the compound's efficacy.

Several compounds share structural similarities with benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro-, each offering unique properties:

Compound NameStructure FeaturesUnique Properties
3-AminobenzenesulfonamideAmino group on benzene ringPotent inhibitor of carbonic anhydrases
4-FluorobenzenesulfonamideFluorine at para positionEnhanced lipophilicity compared to non-fluorinated analogs
N,N-DimethylsulfamethoxazoleDimethylated sulfonamideAntimicrobial activity against various bacteria
3-Amino-N,N-diethylbenzenesulfonamideEthyl groups instead of butylDifferent pharmacokinetic profile

Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- stands out due to its specific combination of functional groups that confer both antibacterial and potential antitumor activities while maintaining favorable solubility properties due to its dibutyl substituents.

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

302.14642732 g/mol

Monoisotopic Mass

302.14642732 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-09

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